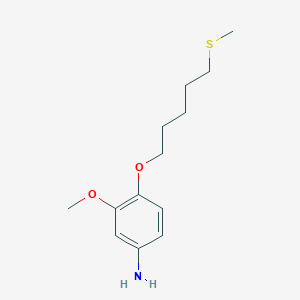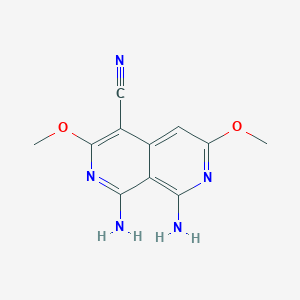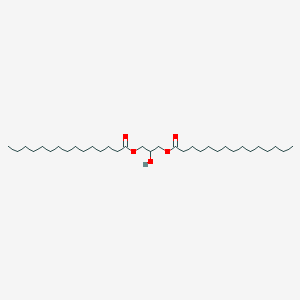
1,3-Dipentadecanoin
描述
1,3-Dipentadecanoylglycerol: is a synthetic lipid molecule composed of a glycerol backbone esterified with pentadecanoic acid at the first and third positions. . It is a diacylglycerol, which means it contains two fatty acid chains attached to a glycerol molecule. This structure makes it an interesting candidate for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dipentadecanoylglycerol can be synthesized through the direct esterification of glycerol with pentadecanoic acid. This process typically involves the use of a catalyst, such as an enzyme like Lipozyme RM IM or Novozym 435, to facilitate the reaction . The reaction is carried out in a solvent-free system under vacuum-driven air bubbling conditions at a temperature of around 50°C. The removal of water during the reaction is crucial to shift the equilibrium towards the formation of the desired product .
Industrial Production Methods: Industrial production of 1,3-dipentadecanoylglycerol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous removal of water to ensure high yields. The product is then purified through various techniques such as distillation or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions: 1,3-Dipentadecanoylglycerol undergoes several types of chemical reactions, including:
Esterification: The formation of esters from glycerol and pentadecanoic acid.
Hydrolysis: The breakdown of the ester bonds in the presence of water, leading to the formation of glycerol and pentadecanoic acid.
Oxidation: The oxidation of the fatty acid chains can lead to the formation of various oxidation products.
Common Reagents and Conditions:
Esterification: Catalysts such as Lipozyme RM IM or Novozym 435, temperature around 50°C, and vacuum-driven air bubbling conditions.
Hydrolysis: Acidic or basic conditions with the presence of water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Esterification: 1,3-Dipentadecanoylglycerol.
Hydrolysis: Glycerol and pentadecanoic acid.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
科学研究应用
. Some of its applications include:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems and as a surfactant in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics and food products as an emulsifier and stabilizer.
作用机制
The exact mechanism of action of 1,3-dipentadecanoylglycerol remains elusive. it is believed to interact with cell membranes, influencing their properties and potentially affecting various cellular processes . The compound’s unique structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This interaction can have downstream effects on cellular signaling pathways and membrane-associated proteins.
相似化合物的比较
1,2-Dipentadecanoylglycerol: Another diacylglycerol with pentadecanoic acid at the first and second positions.
1,3-Dipalmitoylglycerol: A diacylglycerol with palmitic acid at the first and third positions.
1,3-Dioleoylglycerol: A diacylglycerol with oleic acid at the first and third positions.
Comparison: 1,3-Dipentadecanoylglycerol is unique due to its specific fatty acid composition and the positions of esterification on the glycerol backbone. This structural specificity can influence its physical and chemical properties, making it distinct from other diacylglycerols. For example, the length and saturation of the fatty acid chains can affect the compound’s melting point, solubility, and interaction with other molecules.
属性
IUPAC Name |
(2-hydroxy-3-pentadecanoyloxypropyl) pentadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32(35)37-29-31(34)30-38-33(36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEBMMLXOCVJNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400207 | |
| Record name | 1,3-Dipentadecanoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(15:0/0:0/15:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0055981 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
102783-66-4 | |
| Record name | 1,3-Dipentadecanoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


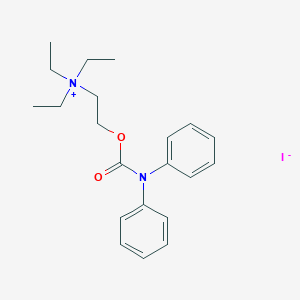

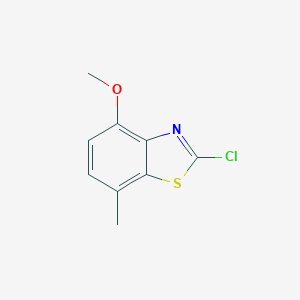
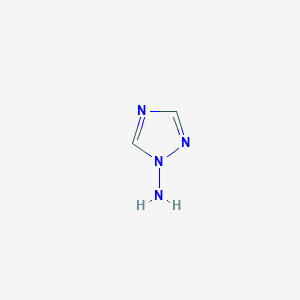
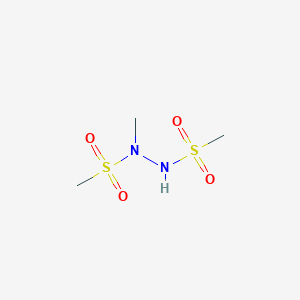
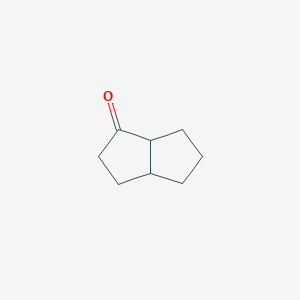
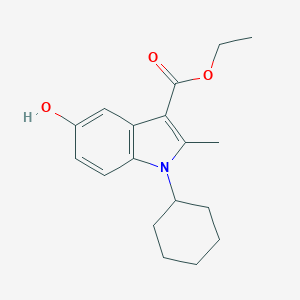
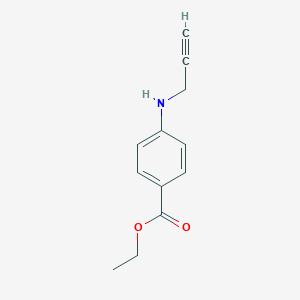

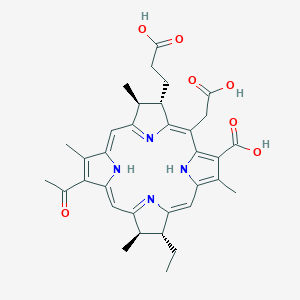

![4-Methoxy-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B25312.png)
